molecular formula C16H12ClN3O2 B2575559 2-(((6-Chloro-4-methylpyrimidin-2-YL)amino)ethylidene)indane-1,3-dione CAS No. 1023479-15-3

2-(((6-Chloro-4-methylpyrimidin-2-YL)amino)ethylidene)indane-1,3-dione

Katalognummer: B2575559
CAS-Nummer: 1023479-15-3
Molekulargewicht: 313.74
InChI-Schlüssel: XQDVAKDNGZMSEN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 2-(((6-Chloro-4-methylpyrimidin-2-YL)amino)ethylidene)indane-1,3-dione is a hybrid heterocyclic molecule combining an indane-1,3-dione core with a substituted pyrimidine moiety. Its structure features an ethylidene amino linker bridging the indane-1,3-dione (a bicyclic diketone) and the 6-chloro-4-methylpyrimidin-2-yl group. This design integrates the electron-deficient pyrimidine ring, which may enhance intermolecular interactions, with the planar aromatic indane-1,3-dione system, known for its bioactivity in medicinal chemistry .

Synthesis: The compound is likely synthesized via Knoevenagel condensation, a common method for introducing α,β-unsaturated ketones. This would involve reacting the active methylene group of indane-1,3-dione with an amine-functionalized pyrimidine derivative, such as 6-chloro-4-methylpyrimidin-2-amine, under basic conditions . Similar strategies are employed for analogous indane-1,3-dione derivatives, such as anticoagulant 2-[4-(methylsulfanyl)phenyl]indane-1,3-dione .

Indane-1,3-dione derivatives exhibit anticoagulant, anti-inflammatory, and anticancer properties, while pyrimidine-containing compounds often demonstrate antimicrobial and analgesic effects .

Eigenschaften

IUPAC Name

2-[(E)-N-(4-chloro-6-methylpyrimidin-2-yl)-C-methylcarbonimidoyl]-3-hydroxyinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O2/c1-8-7-12(17)20-16(18-8)19-9(2)13-14(21)10-5-3-4-6-11(10)15(13)22/h3-7,21H,1-2H3/b19-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLRWBGPGTDCLKE-DJKKODMXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N=C(C)C2=C(C3=CC=CC=C3C2=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)/N=C(\C)/C2=C(C3=CC=CC=C3C2=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((6-Chloro-4-methylpyrimidin-2-YL)amino)ethylidene)indane-1,3-dione typically involves the condensation of 6-chloro-4-methylpyrimidin-2-amine with indane-1,3-dione under specific reaction conditions. The reaction is usually carried out in the presence of a suitable base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide or dimethyl sulfoxide. The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

2-(((6-Chloro-4-methylpyrimidin-2-YL)amino)ethylidene)indane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Wirkmechanismus

The mechanism of action of 2-(((6-Chloro-4-methylpyrimidin-2-YL)amino)ethylidene)indane-1,3-dione involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and the derivatives used .

Vergleich Mit ähnlichen Verbindungen

Indane-1,3-Dione Derivatives

Compound Name Substituents Key Modifications Bioactivity Reference
Target Compound 6-Chloro-4-methylpyrimidin-2-ylamino Ethylidene amino linker Hypothesized anti-inflammatory/anticoagulant
2-[4-(Methylsulfanyl)phenyl]indane-1,3-dione 4-(Methylsulfanyl)phenyl Direct aryl substitution Anticoagulant (PT prolongation)
Khellin-derived pyrimidinones Furochromenylideneamino groups Fused furan-chromene system Analgesic, anti-inflammatory
  • The ethylidene linker may increase conformational flexibility relative to rigid fused systems like furochromenones .

Pyrimidine Derivatives

Compound Name Substituents Core Structure Bioactivity Reference
Target Compound Indane-1,3-dione + ethylidene linker Pyrimidine + indane Unknown (structural hypothesis)
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate Thietane, methyl, ethoxy groups Pyrimidine + thioester Synthesis intermediate
6-Chloro-3-((trimethylsilyl)ethynyl)pyridin-4-amine Trimethylsilyl ethynyl Pyridine derivative Catalytic/medicinal applications
  • Key Differences : The 6-chloro-4-methylpyrimidine group in the target compound may confer greater electrophilicity compared to pyridine analogs, influencing reactivity in substitution reactions. Chlorine at position 6 could enhance metabolic stability relative to methyl or ethoxy substituents .

Functional Analogues

Anti-Inflammatory Agents

  • Furochromenylideneaminopyrimidinones (): Exhibit analgesic and anti-inflammatory activity via COX inhibition.
  • Indane-1,3-dione Derivatives (): 2-Substituted variants show anticoagulant effects by prolonging prothrombin time (PT). The target compound’s pyrimidine group may modulate this activity through steric or electronic effects .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 2-(((6-Chloro-4-methylpyrimidin-2-YL)amino)ethylidene)indane-1,3-dione?

  • Methodological Answer : The compound can be synthesized via Knoevenagel condensation , leveraging the active methylene group of indane-1,3-dione. This involves reacting indane-1,3-dione with a pyrimidine aldehyde derivative (e.g., 6-chloro-4-methylpyrimidin-2-amine) under basic conditions (e.g., piperidine or secondary amines). The reaction proceeds through enolate formation, nucleophilic attack, and dehydration to yield the α,β-unsaturated carbonyl product. Catalytic methods using Fe₂O₃@SiO₂/In₂O₃ may enhance reaction efficiency and selectivity .

Q. How is the compound structurally characterized to confirm its identity and purity?

  • Methodological Answer : Use spectroscopic techniques :

  • ¹H/¹³C NMR : Analyze chemical shifts for the ethylidene bridge (δ ~7–8 ppm for α,β-unsaturated protons) and pyrimidine/indane ring systems.
  • FT-IR : Confirm carbonyl stretches (~1700 cm⁻¹ for indane-1,3-dione and pyrimidine C=N).
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks and fragmentation patterns.
  • X-ray Crystallography (if crystalline): Resolve spatial arrangement of substituents, particularly the chloro and methyl groups on the pyrimidine ring .

Q. What in vitro assays are suitable for preliminary screening of its biological activity?

  • Methodological Answer : Prioritize assays based on structural analogs:

  • Antimicrobial : Broth microdilution (MIC determination) against Mycobacterium tuberculosis (H37Rv strain) or Gram-positive/-negative bacteria .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Enzyme Inhibition : Spectrophotometric assays for cholinesterase or neutrophil elastase inhibition, given the indane-1,3-dione scaffold’s affinity for active sites .

Advanced Research Questions

Q. How can researchers optimize the compound’s bioactivity against drug-resistant pathogens?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents:
  • Replace the 6-chloro group on the pyrimidine with electron-withdrawing groups (e.g., -CF₃) to enhance target binding .
  • Introduce heterocyclic moieties (e.g., thiazole) at the ethylidene position to improve solubility and bioavailability .
  • Synergistic Studies : Test combinations with frontline drugs (e.g., isoniazid for TB) to identify additive or synergistic effects using checkerboard assays .

Q. What mechanistic insights explain its potential anti-tubercular activity?

  • Methodological Answer :

  • Target Identification : Perform molecular docking against M. tuberculosis enzymes (e.g., InhA enoyl-ACP reductase) to predict binding modes. Validate via enzymatic inhibition assays .
  • Metabolic Stability : Use hepatic microsomal assays to assess CYP450-mediated degradation.
  • Resistance Profiling : Generate spontaneous resistant mutants and sequence genomic DNA to identify mutations in target genes .

Q. How can contradictions in pharmacological data (e.g., variable efficacy across cell lines) be addressed?

  • Methodological Answer :

  • Dose-Response Validation : Replicate assays with standardized protocols (e.g., uniform cell passage numbers, serum-free conditions).
  • Metabolite Profiling : Use LC-MS to identify active/inactive metabolites that may explain discrepancies .
  • Transcriptomic Analysis : Compare gene expression profiles in responsive vs. non-responsive cell lines to uncover resistance mechanisms (e.g., upregulated efflux pumps) .

Data Contradiction Analysis

Q. Why do some indane-1,3-dione derivatives show anticoagulant activity while others exhibit neuroprotective effects?

  • Analysis : The substituent pattern dictates bioactivity. For example:

  • 2-[4-(Methylsulfanyl)phenyl]indane-1,3-dione prolongs prothrombin time by mimicking vitamin K, critical for anticoagulation .
  • 2-(Pyridinyl) derivatives inhibit acetylcholinesterase via π-π stacking, relevant for Alzheimer’s therapy .
    • Resolution : Use QSAR models to correlate electronic (Hammett σ) and steric parameters with specific biological endpoints .

Experimental Design Tables

Assay Type Key Parameters Relevant Evidence
Knoevenagel SynthesisCatalyst (Fe₂O₃@SiO₂/In₂O₃), solvent (EtOH), temp (80°C)
Antitubercular ScreeningH37Rv strain, MIC (µg/mL), cytotoxicity (Vero cells)
Docking StudiesPDB IDs: 4TZK (InhA), AutoDock Vina parameters

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.